Potassium phenyl sulfate can be synthesized through a two-step reaction process:
The synthesis requires careful control of reaction conditions, including temperature and concentrations of reactants, to ensure high yields and purity of the final product. The use of hydrogen peroxide as an oxidizing agent has also been explored in alternative synthesis routes .
Potassium phenyl sulfate consists of a phenolic group () attached to a sulfate group (), with potassium ions balancing the negative charge from the sulfate. The molecular structure can be represented as follows:
The compound typically exists as a solid at room temperature, exhibiting good solubility in water due to its ionic nature.
Potassium phenyl sulfate is involved in several types of chemical reactions:
Potassium phenyl sulfate acts primarily through its interaction with sulfotransferase 1A1 in the liver. This interaction leads to the production of reactive oxygen species (ROS) and a decrease in glutathione levels, which can have significant implications for cellular oxidative stress responses .
Research indicates that exposure to potassium phenyl sulfate affects mitochondrial function and cellular respiration in podocytes, suggesting potential toxicity at higher concentrations . The compound's ability to decrease glutathione levels further highlights its role in oxidative stress pathways.
Potassium phenyl sulfate has several scientific uses, particularly in biochemical research. It serves as a marker for metabolic studies involving gut microbiota-derived metabolites and has been implicated in various health conditions such as diabetic kidney disease . Its role as an alkylating agent also positions it as a candidate for further exploration in therapeutic applications targeting oxidative stress-related diseases.
The biosynthesis of potassium phenyl sulfate (molecular formula: C₆H₅KO₄S; SMILES: [K+].[S](=O)(=O)([O-])Oc1ccccc1
) is primarily catalyzed by the enzyme sulfotransferase 1A1 (SULT1A1) in the liver. This cytosolic enzyme transfers a sulfate group from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of phenol, yielding phenyl sulfate (which is stabilized as potassium phenyl sulfate in vivo) [1] [6] [9]. The reaction proceeds via a bi-bi sequential mechanism:
Table 1: Key Components of SULT1A1-Mediated Synthesis of Potassium Phenyl Sulfate
Component | Role | Chemical/Enzymatic Properties |
---|---|---|
SULT1A1 | Catalytic enzyme | Cytosolic localization; optimal pH 6.5–7.0; Km for phenol: 1–5 µM |
PAPS | Sulfate donor | Km: 0.1–0.5 µM; high-energy sulfate bond |
Phenol | Substrate | Derived from gut microbiota or environmental sources |
Potassium ions (K⁺) | Counterion stabilization | Forms water-soluble salt (solubility: >200 mg/mL in water) |
SULT1A1 exhibits high substrate specificity for phenol but can sulfate other xenobiotics, contributing to detoxification by increasing water solubility for renal excretion [6] [9]. Genetic polymorphisms in SULT1A1 (e.g., SULT1A12 variant with reduced activity) significantly impact phenyl sulfate production rates, linking enzymatic efficiency to metabolic disease risks [1].
Endogenous potassium phenyl sulfate originates from symbiotic interactions between host metabolism and gut microbiota. Key steps include:
Table 2: Gut Microbiota and Disease Correlations of Potassium Phenyl Sulfate
Condition | Phenyl Sulfate Levels | Gut Microbiota Alterations | Clinical Impact |
---|---|---|---|
Diabetic Kidney Disease | ↑ 2–3 fold vs. controls | ↑ Clostridium spp.; ↓ Bifidobacterium spp. | Induces podocyte damage and albuminuria [3] [7] |
CKD/ESRD | ↑ 4–5 fold | ↑ Proteolytic bacteria; ↓ SCFA producers | Correlates with eGFR decline and fibrosis [4] [10] |
Healthy State | Basal levels (1–3 µM) | Balanced tyrosine-fermenting vs. SCFA-producing communities | Non-pathogenic excretion |
In chronic kidney disease (CKD), gut dysbiosis exacerbates phenyl sulfate accumulation:
Sulfation of phenol exhibits divergent mechanisms across biological domains:
Eukaryotic Systems (Mammals)
Prokaryotic Systems (Bacteria)
Table 3: Comparative Enzymology of Phenol Sulfation
Feature | Mammalian Systems | Bacterial Systems | Evolutionary Significance |
---|---|---|---|
Primary Enzyme | SULT1A1 (cytosolic) | Aryl sulfotransferase (periplasmic) | Convergent evolution for phenol detoxification |
Cofactor Specificity | Strict PAPS dependence | Broad donor specificity (PAPS, PNPS) | Adaptation to nutrient-limited environments |
Reaction Kinetics | Km (phenol): 1–5 µM; Vmax: 10–20 nmol/min/mg | Km (phenol): 10–50 µM; Vmax: 5–10 nmol/min/mg | Higher affinity in mammals for systemic clearance |
Genetic Regulation | Polymorphisms affect activity | Horizontal gene transfer among microbiota | Host-microbiota co-metabolism optimization |
Evolutionary drivers:
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